

The Discovery and Development of S44819 (Afizagabar): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Afizagabar

Cat. No.: B605213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S44819, also known as **Afizagabar**, is a novel small molecule that has been investigated for its potential therapeutic effects in post-stroke recovery. Developed by the Institut de Recherches Internationales Servier, S44819 is a first-in-class competitive antagonist that selectively targets the $\alpha 5$ subunit-containing γ -aminobutyric acid type A receptor ($\alpha 5$ -GABAAR). This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to S44819. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and development in this area.

Introduction

Stroke remains a leading cause of long-term disability worldwide. A key pathophysiological feature following an ischemic stroke is the sustained hypoexcitability in the peri-infarct cortex, which is largely mediated by an increase in GABAergic tonic inhibition. This heightened inhibition can impede neuroplasticity and functional recovery. The $\alpha 5$ subunit-containing GABA-A receptors ($\alpha 5$ -GABAARs) are primarily located extrasynaptically and are major contributors to tonic inhibition in the hippocampus and cortex. Consequently, selective antagonism of these receptors has emerged as a promising therapeutic strategy to enhance post-stroke recovery. S44819 (**Afizagabar**) was developed to selectively target these $\alpha 5$ -GABAARs.

Discovery and History

The development of selective antagonists for $\alpha 5$ -GABAARs has been a significant focus in neuroscience research. While a precise timeline for the initial synthesis of S44819 is not publicly detailed, its development was spearheaded by the Institut de Recherches Internationales Servier. The compound, also identified as Egis-13529, emerged from research programs focused on modulating the GABAergic system to improve cognitive function and neuroplasticity.

Key milestones in the development of S44819 include:

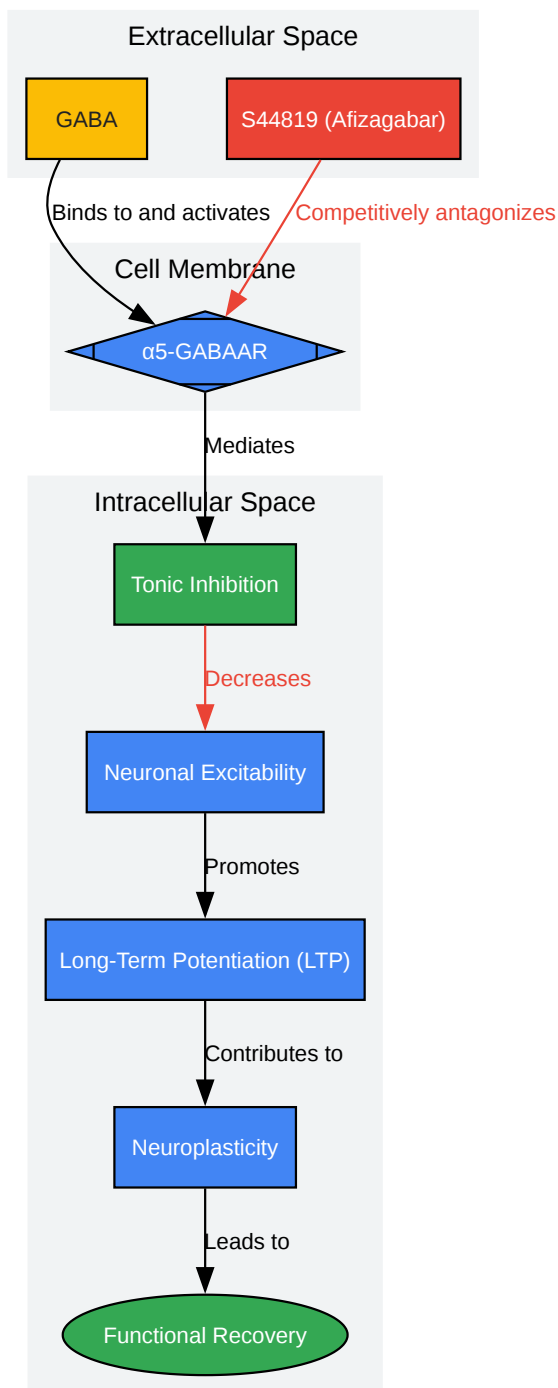
- **Preclinical Development:** Extensive preclinical studies in rodent models of ischemic stroke demonstrated the potential of S44819 to improve functional recovery. These studies, conducted in the mid-to-late 2010s, laid the groundwork for its clinical investigation.
- **Phase 1 Clinical Trial (2016):** A Phase 1 study in healthy volunteers was conducted to assess the safety, tolerability, and pharmacokinetics of S44819. This study also utilized transcranial magnetic stimulation (TMS) to demonstrate that the drug could modulate cortical excitability in humans.
- **Phase 2 Clinical Trial (RESTORE BRAIN, NCT02877615):** This large-scale, multicenter, randomized, double-blind, placebo-controlled trial was initiated in December 2016 to evaluate the efficacy and safety of S44819 in patients who had recently experienced an ischemic stroke. The trial was completed in March 2019.

Mechanism of Action

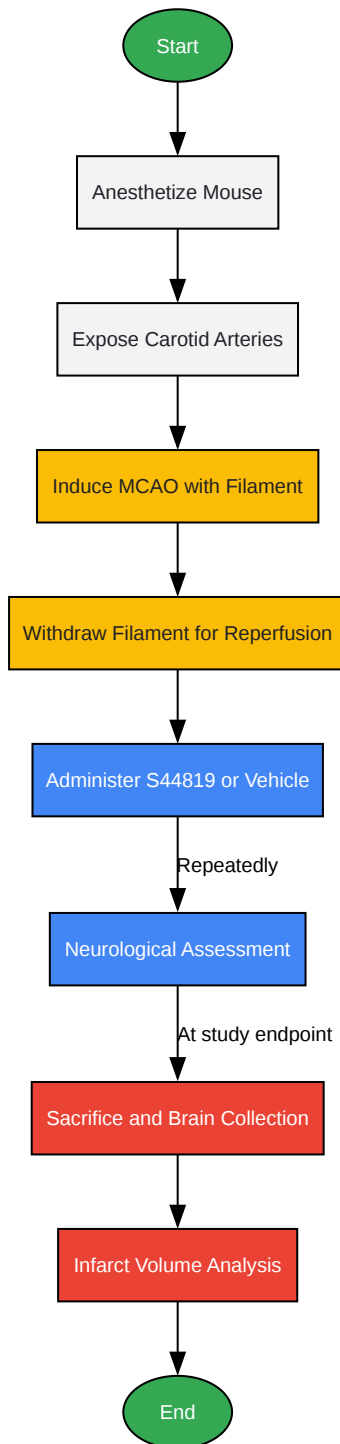
S44819 is a competitive and selective antagonist at the GABA-binding site of the $\alpha 5$ -GABAAR. [1][2] Unlike benzodiazepines that bind to a separate modulatory site, S44819 directly competes with the endogenous neurotransmitter GABA. This selective inhibition of extrasynaptic $\alpha 5$ -GABAARs reduces tonic inhibitory currents in neurons, particularly in the hippocampus and cortex where these receptors are highly expressed. The reduction in tonic inhibition is believed to enhance neuronal excitability and promote long-term potentiation (LTP), a cellular mechanism underlying learning and memory, thereby facilitating neuroplasticity and functional recovery after a stroke.

Signaling Pathway of S44819 Action

Signaling Pathway of S44819 (Afizagabar) Action



Experimental Workflow for MCAO Study

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and Development of S44819 (Afizagabar): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605213#discovery-and-history-of-s44819-afizagabar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com